1,N6-エテノアデニン
概要
説明
科学的研究の応用
1,N6-Ethenoadenine has several applications in scientific research:
DNA Damage and Repair Studies: It is used to study DNA damage and repair mechanisms, particularly the role of base excision repair and direct reversal repair.
Cancer Research: The compound’s role in causing mutations makes it valuable for studying cancer development and progression.
Mutagenesis Studies: It is used to understand the mutagenic properties of various chemicals and environmental factors.
作用機序
1,N6-エテノアデニンは主にDNAへの組み込みによって効果を発揮し、複製中にミスコディングを引き起こす可能性があります。 これは突然変異につながり、変異原性または遺伝毒性があります . この化合物は、グリコシラーゼやAlkBファミリー酵素などのDNA修復酵素によって認識され、修復されます .
6. 類似の化合物との比較
1,N6-エテノアデニンは、その特定の構造とそれが引き起こすDNA損傷の種類のために独特です。類似の化合物には以下が含まれます。
3,N4-エテノシトシン: 同様のメカニズムで形成される別のエテノDNA付加体.
1,N6-エタノアデニン: わずかな構造の違いを持つ密接に関連する化合物.
これらの化合物は、同様の変異誘発特性を共有していますが、DNAとの特定の相互作用と修復メカニズムが異なります。
生化学分析
Biochemical Properties
1,N6-Ethenoadenine interacts with various enzymes, proteins, and other biomolecules. For instance, Escherichia coli can repair these modifications using the AlkB protein . The compound can also be produced via cyclisation of N6-hydroxyethyladenine with DIAD and triphenylphosphine in the Mitsunobu reaction .
Cellular Effects
1,N6-Ethenoadenine has significant effects on various types of cells and cellular processes. It is generated by the reaction of adenine with vinyl chloride or lipid peroxidation products . The miscoding properties of 1,N6-Ethenoadenine can lead to varied mutational spectra, which can have biological consequences .
Molecular Mechanism
The molecular mechanism of 1,N6-Ethenoadenine involves its interaction with biomolecules and its impact on gene expression. For instance, Chloroacetaldehyde and 1,3-bis (2-chloroethyl)-1-nitrosourea (BCNU) can react with adenine to form 1,N6-Ethenoadenine .
準備方法
1,N6-エテノアデニンはいくつかの方法で合成することができます。
クロロアセトアルデヒドとの反応: アデニンはクロロアセトアルデヒドと反応して1,N6-エテノアデニンを形成します.
1,3-ビス(2-クロロエチル)-1-ニトロソウレアとの反応: この抗腫瘍剤はアデニンと反応して1,N6-エテノアデニンを生成することもできます.
N6-ヒドロキシエチルアデニンの環化: この方法は、テトラヒドロフラン/アセトニトリル溶媒中でジイソプロピルアゾジカルボン酸ジエステルとトリフェニルホスフィンで環化するか、塩化チオニルと反応させることで行われます.
3. 化学反応の分析
1,N6-エテノアデニンはさまざまな化学反応を起こします。
置換: この化合物は、特に強い求核剤の存在下で置換反応を受けることができます。
ミスコディング特性: DNAに組み込まれると、1,N6-エテノアデニンは複製中にミスコディングを引き起こし、突然変異につながります.
4. 科学研究への応用
1,N6-エテノアデニンは科学研究でいくつかの用途があります。
DNA損傷と修復に関する研究: それはDNA損傷と修復のメカニズム、特に塩基除去修復と直接逆転修復の役割を研究するために使用されます.
がん研究: この化合物が突然変異を引き起こす役割は、がんの発生と進行を研究する上で貴重です.
突然変異誘発に関する研究: それは、さまざまな化学物質と環境要因の突然変異誘発特性を理解するために使用されます.
化学反応の分析
1,N6-Ethenoadenine undergoes various chemical reactions:
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Miscoding Properties: When incorporated into DNA, 1,N6-Ethenoadenine can cause miscoding during replication, leading to mutations.
類似化合物との比較
1,N6-Ethenoadenine is unique due to its specific structure and the type of DNA damage it causes. Similar compounds include:
3,N4-Ethenocytosine: Another etheno DNA adduct that forms through similar mechanisms.
1,N6-Ethanoadenine: A closely related compound with slight structural differences.
These compounds share similar mutagenic properties but differ in their specific interactions with DNA and repair mechanisms.
生物活性
1,N6-Ethenoadenine (εA) is a significant DNA lesion that arises from the reaction of adenine with various exogenous and endogenous agents, notably vinyl chloride and products of lipid peroxidation. This compound has garnered attention due to its mutagenic properties and implications in cancer biology. This article reviews the biological activity of εA, focusing on its formation, mutagenic effects, repair mechanisms, and relevance in disease contexts.
Formation of 1,N6-Ethenoadenine
εA is primarily formed through two pathways:
- Exogenous Sources : Exposure to carcinogenic agents such as vinyl chloride and vinyl carbamate leads to the formation of εA in biological systems .
- Endogenous Sources : Lipid peroxidation, a process associated with oxidative stress, also generates εA. This highlights its role as a biomarker for oxidative damage in cells .
Mutagenic Properties
The biological activity of εA is characterized by its ability to induce mutations during DNA replication. The predominant mutational events include:
- A→T Transversions : These mutations are the most frequently observed when εA is present during DNA synthesis.
- A→G and A→C Mutations : These alterations also occur but at lower frequencies .
These mutations have been linked to critical hotspots in the p53 gene, which is often mutated in various cancers, including liver, colon, and lung cancers . The presence of εA in human tissues has been correlated with tumorigenesis, emphasizing its potential role as a carcinogenic agent .
Repair Mechanisms
Cells possess several mechanisms to repair DNA lesions like εA. The primary pathways involved are:
Base Excision Repair (BER)
- Enzymatic Action : N-methylpurine DNA glycosylase (MPG) is the primary enzyme responsible for recognizing and excising εA from DNA. Studies show that MPG plays a crucial role in repairing εA lesions in mammalian cells .
- Repair Efficiency : Research indicates that complete repair of εA occurs slowly; for instance, only 18% complete repair was observed within 16 hours in colon cancer cells, with near-completion within 24 hours .
Direct Reversal Repair (DRR)
- Although less studied for εA compared to BER, DRR mechanisms may also contribute to mitigating the effects of this lesion. These pathways are essential for maintaining genomic stability by reversing certain types of DNA damage directly .
Case Studies and Research Findings
- In Vivo Studies :
- Sequence Context Effects :
- Mutational Spectra Analysis :
Summary Table of Key Findings
Aspect | Details |
---|---|
Formation Sources | Vinyl chloride (exogenous), lipid peroxidation (endogenous) |
Primary Mutations Induced | A→T transversions; A→G and A→C mutations |
Key Repair Enzyme | N-methylpurine DNA glycosylase (MPG) |
Repair Pathways | Base Excision Repair (BER), Direct Reversal Repair (DRR) |
Repair Efficiency | 18% complete repair within 16 hours; near-completion within 24 hours |
Disease Associations | Implicated in liver, colon, and lung cancers |
特性
IUPAC Name |
1H-imidazo[2,1-f]purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVOXGPIHFKUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160768 | |
Record name | 1,N(6)-Ethenoadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13875-63-3 | |
Record name | Ethenoadenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13875-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,N(6)-Ethenoadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013875633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,N6-Ethenoadenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,N(6)-Ethenoadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6-ETHENOADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIN7411HG7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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